molecular formula C13H16O3 B11884227 (S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Katalognummer: B11884227
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: GFLQRUJLOCTKPO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chiral organic compound with a unique structure that includes an indanone core substituted with ethyl and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenol and 2,3-dimethoxybenzaldehyde.

    Formation of Indanone Core: The initial step involves the formation of the indanone core through a Friedel-Crafts acylation reaction. This reaction is carried out using an acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions.

    Reduction: The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) to obtain the dihydroindanone derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of indanone derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Ethyl-5,6-dimethoxyindanone: A non-chiral analog with similar structural features.

    5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A compound lacking the ethyl group, used for comparison in structure-activity relationship studies.

Uniqueness

(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

(3S)-3-ethyl-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O3/c1-4-8-5-11(14)10-7-13(16-3)12(15-2)6-9(8)10/h6-8H,4-5H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

GFLQRUJLOCTKPO-QMMMGPOBSA-N

Isomerische SMILES

CC[C@H]1CC(=O)C2=CC(=C(C=C12)OC)OC

Kanonische SMILES

CCC1CC(=O)C2=CC(=C(C=C12)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.